(2-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone
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Overview
Description
(2-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone typically involves the reaction of 2-methylpiperidine with oxolane-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the reaction conditions and monitoring the progress of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the carbonyl carbon.
Scientific Research Applications
(2-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (2-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
(2-Methylpiperidin-1-yl)-(tetrahydrofuran-2-yl)methanone: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(2-Methylpiperidin-1-yl)-(pyrrolidin-2-yl)methanone: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness: (2-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone is unique due to the presence of both a piperidine and an oxolane ring, which may confer specific chemical and biological properties not found in similar compounds. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-2-3-7-12(9)11(13)10-6-4-8-14-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZZCOBKALCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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